1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid
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Overview
Description
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The use of protective groups, such as benzyl groups, can be employed to facilitate the synthesis. These protective groups are later removed using catalysts like palladium on carbon (Pd/C) under acidic conditions . The final product is obtained through hydrolysis and decarboxylation steps.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen, tert-butylhydroperoxide (TBHP), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-imidazol-2-one-5-phenyl-4-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.
1,3-Dihydro-imidazol-2-one-5-(4-chloro)phenyl-4-carboxylic acid: Similar structure but contains a chlorine atom instead of a methyl group.
Uniqueness
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid is unique due to the presence of the methyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-oxo-1,3-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-2-4-7(5-3-6)8-9(10(14)15)13-11(16)12-8/h2-5H,1H3,(H,14,15)(H2,12,13,16) |
InChI Key |
QHHAAWNZJDGVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=O)N2)C(=O)O |
Origin of Product |
United States |
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